(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one (5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 624723-11-1
VCID: VC16122555
InChI: InChI=1S/C27H21N3OS2/c1-19-12-14-20(15-13-19)17-29-26(31)24(33-27(29)32)16-22-18-30(23-10-6-3-7-11-23)28-25(22)21-8-4-2-5-9-21/h2-16,18H,17H2,1H3/b24-16-
SMILES:
Molecular Formula: C27H21N3OS2
Molecular Weight: 467.6 g/mol

(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one

CAS No.: 624723-11-1

Cat. No.: VC16122555

Molecular Formula: C27H21N3OS2

Molecular Weight: 467.6 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one - 624723-11-1

Specification

CAS No. 624723-11-1
Molecular Formula C27H21N3OS2
Molecular Weight 467.6 g/mol
IUPAC Name (5Z)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C27H21N3OS2/c1-19-12-14-20(15-13-19)17-29-26(31)24(33-27(29)32)16-22-18-30(23-10-6-3-7-11-23)28-25(22)21-8-4-2-5-9-21/h2-16,18H,17H2,1H3/b24-16-
Standard InChI Key XOBXMDPWALOLCR-JLPGSUDCSA-N
Isomeric SMILES CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)/SC2=S
Canonical SMILES CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)SC2=S

Introduction

Structural and Physicochemical Properties

The compound features a thiazolidin-4-one core substituted at the 3-position with a 4-methylbenzyl group and at the 5-position with a (1,3-diphenyl-1H-pyrazol-4-yl)methylene moiety. The (5Z) configuration denotes the Z-geometry of the exocyclic double bond, critical for molecular interactions . Key physicochemical parameters include:

PropertyValue
Molecular FormulaC<sub>27</sub>H<sub>21</sub>N<sub>3</sub>OS<sub>2</sub>
Molecular Weight467.6 g/mol
logP~6.34 (estimated)
Hydrogen Bond Acceptors6
Polar Surface Area31.32 Ų

The high logP value suggests lipophilicity, potentially influencing membrane permeability and bioavailability .

Synthetic Approaches

The synthesis typically involves multi-step protocols:

Condensation and Cyclization

  • Pyrazole Aldehyde Formation: 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde is prepared via Vilsmeier-Haack reaction or oxidation of pyrazolylmethanol precursors .

  • Knoevenagel Condensation: The aldehyde reacts with 2-thioxothiazolidin-4-one derivatives in the presence of a base (e.g., piperidine) to form the exocyclic double bond .

  • N-Alkylation: Introduction of the 4-methylbenzyl group at the 3-position of the thiazolidinone core using 4-methylbenzyl chloride under basic conditions.

Example Protocol (adapted from):

  • Step 1: 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (1 equiv) and 3-(4-methylbenzyl)-2-thioxothiazolidin-4-one (1 equiv) are refluxed in ethanol with piperidine (10 mol%) for 12 hours.

  • Step 2: The crude product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1) to yield the title compound (75–85% yield).

Comparative Analysis with Analogs

CompoundIC<sub>50</sub> (nM)Selectivity (vs. COX-1/2)
Title CompoundNot reportedNot tested
14f 36 ± 11>100-fold
TZ-4 12 ± 2>50-fold

The absence of a 2-cyanoacetic acid "head" (cf. ) may reduce mPGES-1 affinity but improve metabolic stability.

Future Directions

  • In Vivo Efficacy Studies: Evaluate antitumor activity in xenograft models.

  • Structural Optimization: Introduce polar groups (e.g., sulfonamides) to enhance solubility.

  • Target Identification: Use chemoproteomics to identify binding partners beyond LPA<sub>1</sub> and mPGES-1.

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